![molecular formula C23H26N6O2 B6421417 N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946349-00-4](/img/structure/B6421417.png)
N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were analyzed using various techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using various techniques .Mechanism of Action
Target of Action
Similar compounds have been shown to interact withToll-like receptors (TLRs) , specifically TLR-2, -4, and -5 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating an immune response .
Mode of Action
Related compounds have been shown to act ascanonical Wnt/β-catenin pathway activators . This pathway is involved in cell growth and differentiation, and its activation can influence the inflammatory response of TLR-engaged innate cells .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . Activation of this pathway leads to the phosphorylation of GSK3β at Ser9, accumulation of β-catenin, and abrogation of NFκB p65 phosphorylation . These events can suppress the inflammatory response in TLR-engaged cells .
Result of Action
The compound acts as a suppressor of inflammation in TLR-engaged primary human monocytes . It induces the rapid phosphorylation of NFκB p65 at Ser536 and abrogates total IκB, leading to an increase in pro-inflammatory cytokine production (TNF, IL-6, IL-12 p40) in naive monocytes . In tlr2, -4, and -5-engaged monocytes, the compound suppresses cytokine production .
Future Directions
properties
IUPAC Name |
6-N-(3-ethoxypropyl)-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-3-31-15-7-14-24-23-27-21(26-17-10-12-19(30-2)13-11-17)20-16-25-29(22(20)28-23)18-8-5-4-6-9-18/h4-6,8-13,16H,3,7,14-15H2,1-2H3,(H2,24,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYXVWNGWMEFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(3-ethoxypropyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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